2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide
Description
2-((3-(4-Methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core scaffold. This heterocyclic system is substituted at position 3 with a 4-methoxyphenyl group and at position 2 with a thioacetamide moiety linked to an m-tolyl (meta-methylphenyl) group. The compound belongs to a class of Toll-like receptor 4 (TLR4) modulators, with structural modifications designed to optimize binding affinity and selectivity . Its synthesis likely follows established protocols for pyrimido[5,4-b]indole derivatives, involving HATU-mediated amide coupling and microwave-assisted cyclization reactions .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-16-6-5-7-17(14-16)27-22(31)15-34-26-29-23-20-8-3-4-9-21(20)28-24(23)25(32)30(26)18-10-12-19(33-2)13-11-18/h3-14,28H,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUSSECQODZBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide represents a unique structure with potential biological activities. Its complex molecular framework suggests various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure
The chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H24N4O2S
- Molecular Weight : 420.53 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Properties
Preliminary studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrimidine or indole moieties have shown promising results in inhibiting tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.46 | Apoptosis induction |
| NCI-H460 | 0.39 | Cell cycle arrest |
| SF-268 | 0.01 | Inhibition of proliferation |
These results suggest that the compound may act through multiple mechanisms, including apoptosis and cell cycle regulation.
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).
- Receptor Interaction : The compound may interact with specific receptors that modulate cell signaling pathways related to growth and survival.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Study on Indole Derivatives : A study published in European Journal of Medicinal Chemistry demonstrated that indole-based compounds exhibited significant inhibition of AChE and showed moderate anticancer activity against MCF7 cells with IC50 values around 0.5 µM .
- Pyrimidine Derivatives : Research highlighted the anticancer potential of pyrimidine derivatives against various cell lines, reporting IC50 values ranging from 0.01 to 10 µM depending on the specific structure and substitutions .
Comparison with Similar Compounds
Table 1: Structural Modifications in Pyrimido[5,4-b]indole Derivatives
Key Observations :
- Position 3 : The target compound’s 4-methoxyphenyl group enhances electron-donating properties compared to unsubstituted phenyl (e.g., Compound 32) or bulkier aryl groups (e.g., naphthyl in ). Methoxy groups improve solubility and may influence TLR4 binding via hydrogen bonding .
- Acetamide N-Substituent: The m-tolyl group balances lipophilicity and steric hindrance.
- Indole Modifications : Derivatives like 2B182C () with an 8-furan substitution exhibit enhanced TLR4 potency, highlighting the importance of indole-ring functionalization .
Physicochemical Properties
- Lipophilicity : The m-tolyl group increases logP compared to hydrogen-bonding substituents (e.g., furfuryl in ) but remains less hydrophobic than cyclohexyl .
- Solubility: The 4-methoxy group improves aqueous solubility relative to nonpolar substituents (e.g., naphthyl in ) .
- Stability : Thioether linkages (target compound) are less prone to oxidation than sulfides, enhancing metabolic stability .
Preparation Methods
Indole-Pyrimidine Fusion via Cyclocondensation
The pyrimido[5,4-b]indole system is synthesized through a cyclocondensation reaction between 5-aminoindole derivatives and pyrimidine precursors. In a representative procedure:
- 5-Nitroindole (1) is treated with 2,4-dichloropyrimidine (2) in ethylene glycol dimethyl ether under catalysis by AlCl₃ at 80°C for 2 hours, yielding 2-chloro-4-(1-methyl-1H-indol-5-yl)pyrimidine (3) (55% yield).
- Aromatic amination : Intermediate 3 undergoes nucleophilic substitution with ammonia or amines to introduce the 2-amino group, forming 4 (Scheme 1).
Key Optimization :
- AlCl₃ facilitates electrophilic substitution at the indole’s C5 position.
- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
Introduction of the 4-Methoxyphenyl Group
Suzuki-Miyaura Coupling
The 4-methoxyphenyl moiety is introduced via palladium-catalyzed cross-coupling. Using intermediates analogous to 4 :
- 4-Bromo-pyrimidoindole (5) reacts with 4-methoxyphenylboronic acid (6) in 1,4-dioxane/H₂O (3:1) with Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ at 100°C for 12 hours.
- Purification by column chromatography yields 3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole (7) (68% yield).
Critical Parameters :
- Catalyst choice (Pd(OAc)₂, Pd(PPh₃)₄) impacts coupling efficiency.
- Microwave-assisted conditions reduce reaction time.
Thioacetamide Side Chain Installation
Thiolation and Acetamide Coupling
The thioether linkage is established through nucleophilic displacement of a halogen atom:
- 2-Chloropyrimidoindole (8) , derived from 7 , reacts with mercaptoacetic acid (9) in DMF with K₂CO₃ at 60°C, forming 2-mercapto-N-(m-tolyl)acetamide (10) .
- N-(m-Tolyl)acetamide (11) is prepared separately by acetylating m-toluidine (12) with acetyl chloride in pyridine (82% yield).
- Coupling : Intermediate 10 reacts with 11 in THF using EDCI/HOBt, yielding the target compound (74% yield).
Side Reactions :
- Oxidation of thiols to disulfides necessitates inert atmospheres.
- Excess base (e.g., DIPEA) suppresses protonation of the thiol nucleophile.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves a multi-step process:
- Core formation : Condensation of indole derivatives (e.g., 5-methylindole) with substituted pyrimidinones under acidic/basic conditions (e.g., H₂SO₄ or KOH) at elevated temperatures (80–120°C) to form the pyrimido[5,4-b]indole core .
- Thioacetamide introduction : Reaction with thioglycolic acid derivatives in the presence of coupling agents (e.g., HATU) and bases (e.g., DIPEA) in polar aprotic solvents (DMF or DMSO) .
- Purification : Use silica gel chromatography or recrystallization (ethanol/water mixtures) for >95% purity . Optimization strategies :
- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
- Utilize continuous flow reactors for scalability and yield improvement (80–90% yield) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen/carbon environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated: 485.52) .
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding with biological targets) .
- HPLC : Monitor reaction progress and purity (>98% for biological assays) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer efficacy)?
Contradictions may arise from assay variability. Recommended steps:
- Standardize assay conditions : Use consistent cell lines (e.g., HeLa for cytotoxicity, Vero E6 for antiviral studies) and control for oxygen/pH levels .
- Dose-response profiling : Determine IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to compare potency .
- Off-target screening : Assess selectivity via kinase profiling or proteome-wide binding assays .
Q. What methodological approaches are suitable for establishing structure-activity relationships (SAR) in this compound class?
- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl instead of 4-methoxyphenyl) or acetamide groups (e.g., cyclohexyl vs. m-tolyl) .
- In vitro testing : Compare bioactivity in assays targeting TLR4, COX-2, or apoptosis pathways .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or NF-κB .
Q. How can researchers investigate the compound’s mechanism of action when target pathways are unclear?
- Surface Plasmon Resonance (SPR) : Screen for direct interactions with putative targets (e.g., Toll-like receptors) .
- CRISPR-Cas9 knockout : Identify critical genes by knocking out candidate pathways (e.g., NF-κB or MAPK) in cell models .
- Metabolomic profiling : Track changes in cellular metabolites (e.g., ATP, ROS) post-treatment .
Q. What strategies improve reproducibility of bioactivity data across independent studies?
- Batch consistency : Ensure synthetic reproducibility via strict quality control (e.g., identical starting materials, reaction conditions) .
- Stability testing : Monitor compound degradation under storage conditions (e.g., -80°C vs. room temperature) using accelerated stability studies .
- Inter-lab validation : Share protocols for key assays (e.g., MTT cytotoxicity) with collaborative partners .
Methodological Challenges and Solutions
Q. How should researchers address low yields during scale-up synthesis?
- Solvent optimization : Replace DMF with less viscous solvents (e.g., acetonitrile) in flow reactors to enhance mixing .
- Catalyst screening : Test copper(I) iodide or Pd/C for Suzuki-Miyaura coupling steps .
- Design of Experiments (DoE) : Apply factorial design to identify critical parameters (e.g., temperature, stoichiometry) .
Q. What in vitro and in vivo models are appropriate for preliminary toxicity assessment?
- In vitro : HepG2 cells for hepatotoxicity screening; Ames test for mutagenicity .
- In vivo : Acute toxicity in zebrafish embryos (LC₅₀ determination) or subchronic dosing in murine models (14–28 days) .
Q. How can computational tools predict metabolic stability and pharmacokinetic properties?
- ADMET prediction : Use SwissADME or pkCSM to estimate solubility (LogS), bioavailability, and CYP450 inhibition .
- Metabolite identification : Simulate Phase I/II metabolism with Schrödinger’s Metabolism Module .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
